molecular formula C26H28N2 B13109040 1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) CAS No. 93894-32-7

1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)

Cat. No.: B13109040
CAS No.: 93894-32-7
M. Wt: 368.5 g/mol
InChI Key: XSHXVCYGTIAJFF-XUTLUUPISA-N
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Description

1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bis-indole framework connected by a 3,7-dimethylocta-2,6-dienylidene linker, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the condensation of indole derivatives with a suitable 3,7-dimethylocta-2,6-dienylidene precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the bis-indole linkage. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds with various functional groups.

Scientific Research Applications

1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis-indole structure allows for multiple binding interactions, enhancing its efficacy in targeting specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
  • 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-pyrrole)
  • 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-benzimidazole)

Uniqueness

1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific bis-indole framework and the 3,7-dimethylocta-2,6-dienylidene linker. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

CAS No.

93894-32-7

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

IUPAC Name

1-[(2E)-1-indol-1-yl-3,7-dimethylocta-2,6-dienyl]indole

InChI

InChI=1S/C26H28N2/c1-20(2)9-8-10-21(3)19-26(27-17-15-22-11-4-6-13-24(22)27)28-18-16-23-12-5-7-14-25(23)28/h4-7,9,11-19,26H,8,10H2,1-3H3/b21-19+

InChI Key

XSHXVCYGTIAJFF-XUTLUUPISA-N

Isomeric SMILES

CC(=CCC/C(=C/C(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)/C)C

Canonical SMILES

CC(=CCCC(=CC(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)C)C

Origin of Product

United States

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